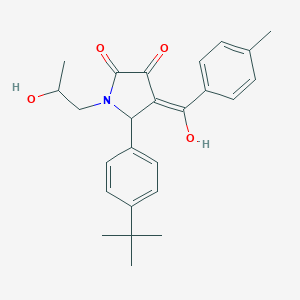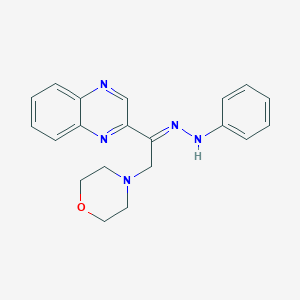
5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a low toxicity profile and is well-tolerated in vivo. Additionally, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its synthetic accessibility, which allows for easy modification and optimization of its properties. Additionally, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in aqueous solutions, which may hinder its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the further optimization of its properties as an anticancer agent, including the investigation of its efficacy in combination with other chemotherapeutic agents. Another potential direction is the development of novel materials based on 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, which may have unique properties for various applications. Additionally, the investigation of the mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one may provide insights into its potential therapeutic effects and guide the development of new compounds with similar properties.
Métodos De Síntesis
The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-tert-butylphenylacetic acid, 4-methylbenzoyl chloride, and 2-hydroxypropylamine, followed by cyclization with triethylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain pure 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results as a potential anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been used as a chiral selector for the separation of enantiomers.
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO4/c1-15-6-8-18(9-7-15)22(28)20-21(26(14-16(2)27)24(30)23(20)29)17-10-12-19(13-11-17)25(3,4)5/h6-13,16,21,27-28H,14H2,1-5H3/b22-20+ |
Clave InChI |
ILLQDASINSBGEM-LSDHQDQOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(C)(C)C)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(C)(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)


![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)